molecular formula C12H10Cl2N4S B11512794 6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11512794
M. Wt: 313.2 g/mol
InChI Key: VDJHBUUUKISBOF-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazine family, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with 3,4-dichlorobenzaldehyde under reflux conditions in ethanol. The reaction mixture is then treated with an oxidizing agent such as hydrogen peroxide to form the desired triazolothiadiazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and shikimate dehydrogenase, inhibiting their activity.

    Pathways Involved: Inhibition of COX leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other triazolothiadiazine derivatives .

Properties

Molecular Formula

C12H10Cl2N4S

Molecular Weight

313.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C12H10Cl2N4S/c1-2-11-15-16-12-18(11)17-10(6-19-12)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3

InChI Key

VDJHBUUUKISBOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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